molecular formula C5H7BrO B022144 3-Bromo-cyclopent-2-enol CAS No. 109380-24-7

3-Bromo-cyclopent-2-enol

Cat. No. B022144
M. Wt: 163.01 g/mol
InChI Key: GGHCCUASGPOKOK-UHFFFAOYSA-N
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Description

3-Bromo-cyclopent-2-enol is a chemical compound with the molecular formula C5H7BrO . It has an average mass of 163.012 Da and a mono-isotopic mass of 161.968018 Da .


Synthesis Analysis

Polysubstituted cyclopent-2-enols, such as 3-Bromo-cyclopent-2-enol, can be synthesized by a one-pot reaction of doubly activated cyclopropanes and α-EWG substituted acetonitriles under mild basic conditions via a domino-ring-opening-cyclization/deacylation/oxidation sequence . This synthesis method has been demonstrated in the late-stage derivatization into functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones with good yields .


Molecular Structure Analysis

The molecular structure of 3-Bromo-cyclopent-2-enol consists of a five-membered ring with a bromine atom attached to one of the carbons and a hydroxyl group attached to an adjacent carbon .


Chemical Reactions Analysis

Enols, such as 3-Bromo-cyclopent-2-enol, can react with electrophiles in a similar fashion as other carbanion nucleophiles, such as Grignard reagents . The oxygen of an enol can donate electron density into its double bond, making it electron-rich and more reactive than typical alkenes .


Physical And Chemical Properties Analysis

3-Bromo-cyclopent-2-enol has a density of 1.8±0.1 g/cm3, a boiling point of 220.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 53.2±6.0 kJ/mol and a flash point of 87.3±27.3 °C . The compound has a molar refractivity of 32.0±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 91.3±3.0 cm3 .

Scientific Research Applications

  • N-Heterocyclic carbene-catalyzed cyclization processes utilize compounds like 3-Bromo-cyclopent-2-enol. These cyclizations produce spirocarbocyclic oxindoles with high diastereoselectivities, useful in synthesizing complex organic molecules (Xie et al., 2015).

  • Enzymatic resolution of similar compounds enables the enantioselective synthesis of specialized organic phosphonates, which are valuable in various chemical synthesis pathways (Attolini et al., 2003).

  • The Sonogashira cross-coupling reaction, involving 3-Bromo-cyclopent-2-enol derivatives, provides an efficient method for synthesizing enols of cyclic 3-alkynyl-1,2-diones. These compounds are significant in pharmaceutical and organic synthesis (Paju et al., 2014).

  • Compounds like 3-Bromo-cyclopent-2-enol are also utilized in Diels-Alder reactions combined with metal cross-coupling reactions. This approach offers high yields and good diastereoselectivity for various functionalities and protecting groups (Choi et al., 2020).

  • A new synthetic protocol involving these compounds has been developed for making 2,3-disubstituted cyclopentenones. These are important for the synthesis of compounds like jasmone and dihydrojasmone, with applications in fragrance and pharmaceutical industries (Trost & Pinkerton, 2001).

properties

IUPAC Name

3-bromocyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCCUASGPOKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462575
Record name 3-BROMO-CYCLOPENT-2-ENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-cyclopent-2-enol

CAS RN

109380-24-7
Record name 3-BROMO-CYCLOPENT-2-ENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD McBriar, H Guzik, S Shapiro… - Journal of medicinal …, 2006 - ACS Publications
… (a) 3-Bromo-cyclopent-2-enol (29). A solution of 3-bromo-cyclopentenone 23 (21 g, 100 mmol) in methanol (200 mL) at 0 C was treated with CeCl 3 ·7H 2 O (56.6 g, 152 mmol) followed …
Number of citations: 96 pubs.acs.org

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